molecular formula C20H22ClN3O2S B2811635 3-(2-chlorobenzyl)-6,7-dimethoxy-2-(propylsulfanyl)-4(3H)-quinazolinimine CAS No. 860610-74-8

3-(2-chlorobenzyl)-6,7-dimethoxy-2-(propylsulfanyl)-4(3H)-quinazolinimine

Cat. No. B2811635
CAS RN: 860610-74-8
M. Wt: 403.93
InChI Key: XXZLQFNDBCYEDQ-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-6,7-dimethoxy-2-(propylsulfanyl)-4(3H)-quinazolinimine, also known as CDPQ, is a novel quinazolinimine compound with a wide range of potential applications in scientific research. It has been studied for its mechanism of action, biochemical and physiological effects, and potential uses in laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Properties

  • Quinazolinimine Derivatives Synthesis : Research has explored the synthesis of quinazolinimine derivatives as analogs to potent antitumor alkaloids, highlighting the compound's relevance in medicinal chemistry (Phillips & Castle, 1980). These synthetic pathways offer insights into developing compounds with potential antitumor activities.

  • Antimalarial Activity : A significant focus has been on synthesizing 6,7-dimethoxyquinazoline-2,4-diamines to evaluate their antimalarial activity. The studies have identified promising drug leads, underscoring the compound's potential in treating malaria (Mizukawa et al., 2021).

  • Antihypertensive Derivatives : Research into 4-amino-6,7-dimethoxyquinazoline derivatives has shown potential antihypertensive effects, suggesting the compound's utility in developing cardiovascular medications (Manoury et al., 1986).

Biological Activities and Applications

  • Cytotoxic Effects on Leukemia Cells : Studies have indicated that certain 4(3H)quinazolinimines exhibit selective cytotoxic effects on human acute promyelocytic leukemia cells, presenting a novel approach to leukemia treatment (Becerra et al., 2017).

  • Anticonvulsant Agents : Novel 3-aryl/heteroaryl-substituted quinazolinones have been synthesized and evaluated for their anticonvulsant activity, offering insights into new treatments for seizure disorders (Das et al., 2014).

  • Cholinesterase Inhibitors : Research into homobivalent quinazolinimines has revealed their potential as nanomolar inhibitors of cholinesterases, with specificity toward butyrylcholinesterase, suggesting applications in treating neurodegenerative diseases (Decker, 2006).

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-propylsulfanylquinazolin-4-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2S/c1-4-9-27-20-23-16-11-18(26-3)17(25-2)10-14(16)19(22)24(20)12-13-7-5-6-8-15(13)21/h5-8,10-11,22H,4,9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZLQFNDBCYEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=CC(=C(C=C2C(=N)N1CC3=CC=CC=C3Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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